molecular formula C11H12O4 B8527607 Methyl 3-(2-hydroxybenzoyl)-propionate

Methyl 3-(2-hydroxybenzoyl)-propionate

Cat. No. B8527607
M. Wt: 208.21 g/mol
InChI Key: ZOOTXGXHWQPRGE-UHFFFAOYSA-N
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Patent
US04011321

Procedure details

Hydrogen chloride was bubbled into a gently boiling solution of the known 3-(2-hydroxybenzoyl)propionic acid (10 g, 0.05 mole) in dry methanol (20 ml) until esterification was complete. The solution was poured into ice-water and the ester extracted into dichloromethane. The organic solution was washed with water and evaporated to give methyl 3-(2-hydroxybenzoyl)propionate (10.55 g, 98%) as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1[C:5]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[O:6].[CH3:16]O>>[OH:2][C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1[C:5]([CH2:7][CH2:8][C:9]([O:11][CH3:16])=[O:10])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)CCC(=O)O)C=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the ester extracted into dichloromethane
WASH
Type
WASH
Details
The organic solution was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)CCC(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.55 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.